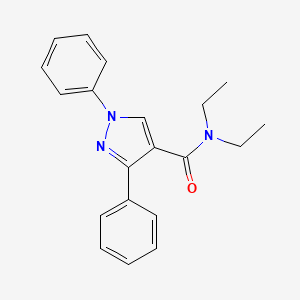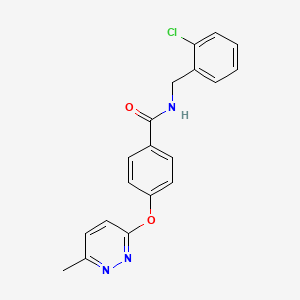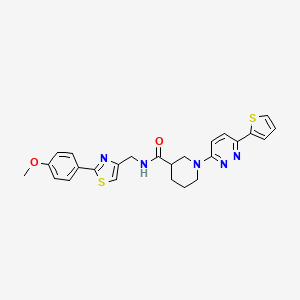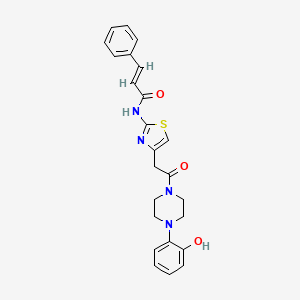![molecular formula C14H15NO2 B2958415 4-[(Oxolan-2-yl)methoxy]quinoline CAS No. 2195875-98-8](/img/structure/B2958415.png)
4-[(Oxolan-2-yl)methoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(Oxolan-2-yl)methoxy]quinoline” is a chemical compound with the molecular formula C14H15NO2. It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are essential segments of both natural and synthetic compounds .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For example, in the Pfitzinger quinoline synthesis, isatin reacts with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .科学的研究の応用
Drug Design and Medicinal Chemistry
4-[(Oxolan-2-yl)methoxy]quinoline: is a functionalized quinoline motif that has garnered attention in drug design due to its broad spectrum of bioactivity. It serves as a core template in the development of new therapeutic agents, leveraging its efficacy in various medicinal chemistry applications .
Pharmacological Applications
The compound’s derivatives have been explored for their potential in treating a range of diseases. This includes anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities. The pharmacological significance of quinoline derivatives is substantial, making them a key focus in current medicinal research .
Third-Generation Photovoltaics
Quinoline derivatives, including this compound, have been applied in third-generation photovoltaic cells. Their unique properties, such as absorption spectra and energy levels, make them suitable for use in polymer solar cells and dye-sensitized solar cells, contributing to advancements in renewable energy technologies .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, these quinoline derivatives are considered promising materials for the emission layer of OLEDs. Their electronic properties allow for efficient light emission, which is crucial for the development of high-quality display and lighting technologies .
Transistor Materials
Beyond OLEDs, this compound derivatives have also been used in transistors. Their semiconducting properties are leveraged to create transistors with desirable electrical characteristics, impacting the field of electronic devices .
Biomedical Applications
The compound’s derivatives are being investigated for their potential in various biomedical applications. This includes their use in diagnostic imaging, targeted drug delivery systems, and as a component in biomaterials designed for tissue engineering .
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . Therefore, future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of new quinoline derivatives.
作用機序
Target of Action
Quinoline derivatives are known to interact with a variety of targets, including bacterial dna gyrase and topoisomerase . These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs .
Mode of Action
For instance, by inhibiting bacterial DNA gyrase and topoisomerase, quinolines prevent the supercoiling of bacterial DNA, thereby inhibiting DNA replication and bacterial growth .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase, quinolines generally disrupt bacterial dna synthesis, affecting the broader pathway of bacterial replication .
Pharmacokinetics
Quinolones, a class of compounds related to quinolines, are known for their favorable pharmacokinetic properties, including good oral absorption and broad tissue distribution . These properties contribute to their high bioavailability, making them effective therapeutic agents .
Result of Action
By inhibiting key enzymes involved in bacterial dna replication, quinolines generally lead to the cessation of bacterial growth, contributing to their antibacterial activity .
特性
IUPAC Name |
4-(oxolan-2-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-6-13-12(5-1)14(7-8-15-13)17-10-11-4-3-9-16-11/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZCLCIMLNXVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)



![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)




![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)
![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)
![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958351.png)
![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)